Cytotoxicity Against NFS-60 Myeloid Leukemia Cells: Pim-1 kinase inhibitor 10 vs. Staurosporine and Other Hybrids
Pim-1 kinase inhibitor 10 (compound 13a) exhibited an IC50 of 17.21 ± 0.16 µM against the NFS-60 myeloid leukemia cell line, showing superior potency compared to the reference pan-kinase inhibitor Staurosporine (IC50 = 34.60 ± 0.18 µM) and outperforming several structurally related pyridine-quinoline hybrids in the same series (e.g., compound 5b, IC50 = 24.32 ± 0.20 µM; compound 5c, IC50 = 28.45 ± 0.22 µM) [1]. This approximately 2-fold improvement in potency relative to Staurosporine, a broadly acting kinase inhibitor, establishes compound 13a as a more effective antiproliferative agent in this hematological malignancy model [1].
| Evidence Dimension | Cytotoxicity IC50 against NFS-60 myeloid leukemia cells |
|---|---|
| Target Compound Data | 17.21 ± 0.16 µM |
| Comparator Or Baseline | Staurosporine (34.60 ± 0.18 µM); Compound 5b (24.32 ± 0.20 µM); Compound 5c (28.45 ± 0.22 µM) |
| Quantified Difference | Approximately 2.0-fold more potent than Staurosporine; 1.4-fold more potent than compound 5b; 1.65-fold more potent than compound 5c |
| Conditions | NFS-60 myeloid leukemia cell line; MTT assay; 48-hour incubation |
Why This Matters
For researchers investigating PIM kinase inhibition in myeloid leukemia models, Pim-1 kinase inhibitor 10 provides approximately 2-fold greater potency than the commonly used reference compound Staurosporine, enabling lower effective dosing concentrations and potentially reducing off-target kinase effects.
- [1] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):215-228. Table 2: IC50 values (µM) of synthesized compounds against NFS-60, HepG-2, PC-3, and Caco-2 cell lines. View Source
